molecular formula C24H18ClNO B3915222 (2E)-1-(4-chlorophenyl)-3-[1-benzylindol-3-yl]prop-2-en-1-one

(2E)-1-(4-chlorophenyl)-3-[1-benzylindol-3-yl]prop-2-en-1-one

Cat. No.: B3915222
M. Wt: 371.9 g/mol
InChI Key: GFDDMVOSTNUFQI-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(4-chlorophenyl)-3-[1-benzylindol-3-yl]prop-2-en-1-one: is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-chlorophenyl)-3-[1-benzylindol-3-yl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 1-benzylindole-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to yield the desired chalcone.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into its corresponding dihydrochalcone.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated or nitrated chalcones.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

Biology: In biological research, it is studied for its potential anti-inflammatory, antioxidant, and anticancer properties

Medicine: The compound is being investigated for its potential use in developing new therapeutic agents for treating diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry: In the material science industry, chalcones are explored for their use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2E)-1-(4-chlorophenyl)-3-[1-benzylindol-3-yl]prop-2-en-1-one involves its interaction with various molecular targets. It is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can modulate signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.

Comparison with Similar Compounds

    (2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one: Lacks the indole moiety but shares the chalcone structure.

    (2E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one: Similar structure but without the benzyl group on the indole ring.

    (2E)-1-(4-chlorophenyl)-3-(2,3-dihydro-1H-indol-3-yl)prop-2-en-1-one: Contains a dihydroindole moiety instead of the indole.

Uniqueness: The presence of the benzyl group on the indole ring in (2E)-1-(4-chlorophenyl)-3-[1-benzylindol-3-yl]prop-2-en-1-one enhances its lipophilicity and potentially its ability to interact with biological membranes and molecular targets, making it a unique and promising compound for further research and development.

Properties

IUPAC Name

(E)-3-(1-benzylindol-3-yl)-1-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO/c25-21-13-10-19(11-14-21)24(27)15-12-20-17-26(16-18-6-2-1-3-7-18)23-9-5-4-8-22(20)23/h1-15,17H,16H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDDMVOSTNUFQI-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-chlorophenyl)-3-[1-benzylindol-3-yl]prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(4-chlorophenyl)-3-[1-benzylindol-3-yl]prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(2E)-1-(4-chlorophenyl)-3-[1-benzylindol-3-yl]prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(2E)-1-(4-chlorophenyl)-3-[1-benzylindol-3-yl]prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(2E)-1-(4-chlorophenyl)-3-[1-benzylindol-3-yl]prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(2E)-1-(4-chlorophenyl)-3-[1-benzylindol-3-yl]prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.